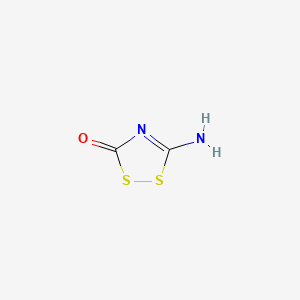![molecular formula C17H18N2O3 B14730347 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol CAS No. 6265-34-5](/img/structure/B14730347.png)
5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol This compound is characterized by its complex structure, which includes a nitrophenyl group and a methylideneamino linkage
Vorbereitungsmethoden
The synthesis of 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol typically involves the reaction of 4-amino-2-isopropyl-5-methylphenol with 2-nitrobenzaldehyde . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may also act as an inhibitor or activator of specific enzymes, affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol include:
5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole: This compound has a similar nitrophenyl group but differs in its thiazole ring structure.
4-Amino-2-isopropyl-5-methylphenol: A precursor in the synthesis of the target compound, it shares the isopropyl and methylphenol groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6265-34-5 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
5-methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)14-9-15(12(3)8-17(14)20)18-10-13-6-4-5-7-16(13)19(21)22/h4-11,20H,1-3H3 |
InChI-Schlüssel |
HKNXEPCUZAGUHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=CC2=CC=CC=C2[N+](=O)[O-])C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


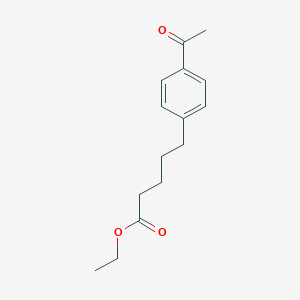
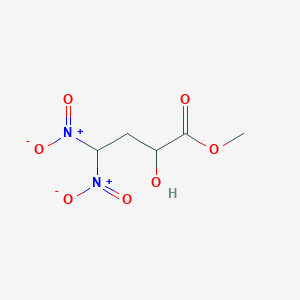
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)
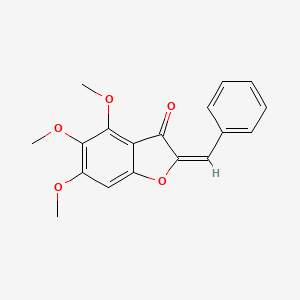
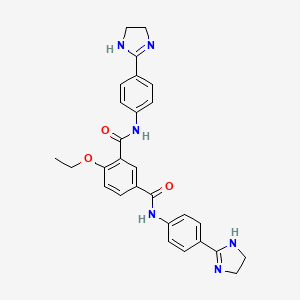
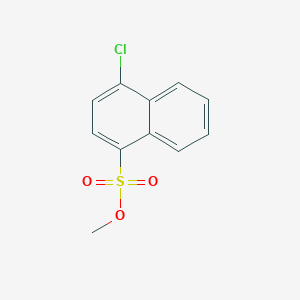
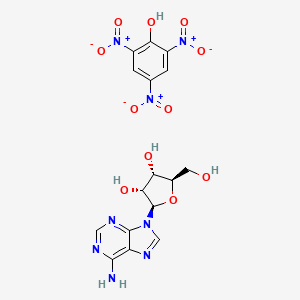
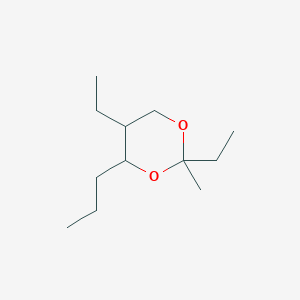
![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)
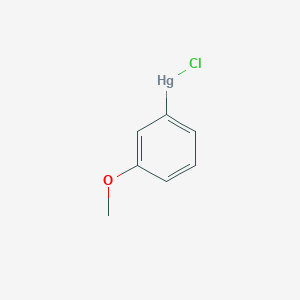
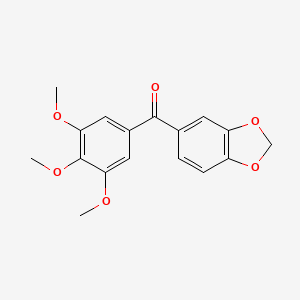
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)
